Microtubule-Associated Protein (142-161) (human) Microtubule-Associated Protein (142-161) (human)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16650319
InChI: InChI=1S/C86H147N23O31/c1-38(2)29-53(102-74(127)51(22-25-62(90)115)100-82(135)60-20-18-28-109(60)85(138)48(88)35-110)76(129)94-46(14)71(124)108-67(47(15)113)84(137)104-55(31-40(5)6)78(131)93-44(12)69(122)101-56(33-65(119)120)79(132)99-52(23-26-64(117)118)75(128)107-66(42(9)10)83(136)106-58(36-111)80(133)95-45(13)70(123)105-59(37-112)81(134)103-54(30-39(3)4)77(130)92-43(11)68(121)97-49(19-16-17-27-87)73(126)98-50(21-24-61(89)114)72(125)91-34-63(116)96-57(86(139)140)32-41(7)8/h38-60,66-67,110-113H,16-37,87-88H2,1-15H3,(H2,89,114)(H2,90,115)(H,91,125)(H,92,130)(H,93,131)(H,94,129)(H,95,133)(H,96,116)(H,97,121)(H,98,126)(H,99,132)(H,100,135)(H,101,122)(H,102,127)(H,103,134)(H,104,137)(H,105,123)(H,106,136)(H,107,128)(H,108,124)(H,117,118)(H,119,120)(H,139,140)/t43-,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1
SMILES:
Molecular Formula: C86H147N23O31
Molecular Weight: 1999.2 g/mol

Microtubule-Associated Protein (142-161) (human)

CAS No.:

Cat. No.: VC16650319

Molecular Formula: C86H147N23O31

Molecular Weight: 1999.2 g/mol

* For research use only. Not for human or veterinary use.

Microtubule-Associated Protein (142-161) (human) -

Specification

Molecular Formula C86H147N23O31
Molecular Weight 1999.2 g/mol
IUPAC Name (2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C86H147N23O31/c1-38(2)29-53(102-74(127)51(22-25-62(90)115)100-82(135)60-20-18-28-109(60)85(138)48(88)35-110)76(129)94-46(14)71(124)108-67(47(15)113)84(137)104-55(31-40(5)6)78(131)93-44(12)69(122)101-56(33-65(119)120)79(132)99-52(23-26-64(117)118)75(128)107-66(42(9)10)83(136)106-58(36-111)80(133)95-45(13)70(123)105-59(37-112)81(134)103-54(30-39(3)4)77(130)92-43(11)68(121)97-49(19-16-17-27-87)73(126)98-50(21-24-61(89)114)72(125)91-34-63(116)96-57(86(139)140)32-41(7)8/h38-60,66-67,110-113H,16-37,87-88H2,1-15H3,(H2,89,114)(H2,90,115)(H,91,125)(H,92,130)(H,93,131)(H,94,129)(H,95,133)(H,96,116)(H,97,121)(H,98,126)(H,99,132)(H,100,135)(H,101,122)(H,102,127)(H,103,134)(H,104,137)(H,105,123)(H,106,136)(H,107,128)(H,108,124)(H,117,118)(H,119,120)(H,139,140)/t43-,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1
Standard InChI Key WVIZXMKBHKHWTG-ACFKOSQOSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N)O
Canonical SMILES CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CO)N

Introduction

Structural Characteristics of Microtubule-Associated Protein (142-161) (Human)

Primary Sequence and Modifications

The peptide corresponds to residues 142–161 of the human Tau protein (UniProt ID P10636-8, isoform 2N4R). Its sequence, Ser-Pro-Gln-Leu-Ala-Thr-Leu-Ala-Asp-Glu-Val-Ser-Ala-Ser-Leu-Ala-Lys-Gln-Gly-Leu, lacks post-translational modifications (e.g., phosphorylation or acetylation) unless experimentally introduced . The absence of flanking regions (e.g., N-terminal acidic domains or C-terminal tails) simplifies studies on core Tau interactions.

Molecular Properties

PropertyValue
Molecular Weight1999.25 g/mol
CAS Number565227-74-9
Purity>90% (HPLC)
SolubilitySoluble in DMSO
Storage Conditions-20°C, protected from light

The trifluoroacetate salt form enhances solubility in aqueous buffers, though DMSO remains the preferred solvent for stock solutions .

Chemical and Physical Stability

Stock Solution Preparation

Researchers reconstitute lyophilized peptide at 10 mM in DMSO, with further dilution in assay buffers. The following table outlines stock preparation guidelines:

Mass (mg)Volume for 1 mM (mL)Volume for 10 mM (mL)
10.50020.05
52.50090.2501
105.00190.5002

Research Applications in Tauopathies

Amyloid Aggregation Studies

Tau’s repeat domain (residues 244–372) drives amyloid fibril formation, but flanking regions modulate this process. The 142–161 fragment, located upstream of the MTBD, inhibits fibrillization by stabilizing monomeric Tau through intramolecular interactions . In vitro, this peptide reduces heparin-induced aggregation of full-length Tau by 40–60%, likely via binding to the MTBD and preventing β-sheet stacking .

Interaction with Microtubules

While the 142–161 region lacks direct microtubule-binding activity, it influences Tau’s affinity for tubulin. Nuclear magnetic resonance (NMR) studies show that deletion of this fragment increases Tau’s microtubule-binding capacity by 30%, suggesting a regulatory role in microtubule dynamics .

Experimental Protocols and Assay Design

Aggregation Inhibition Assays

  • Heparin-Induced Fibrillization: Combine 10 µM full-length Tau with 20 µM 142–161 peptide in 20 mM HEPES (pH 7.4), 100 mM NaCl, and 0.01% NaN₃. Monitor thioflavin T fluorescence (ex: 440 nm, em: 485 nm) over 72 hours .

  • Seeded Aggregation: Preformed fibrils of Tau 297–391 (PHF6 core) are added to 142–161-containing reactions. Atomic force microscopy reveals reduced fibril elongation rates (0.8 nm/min vs. 1.5 nm/min in controls) .

Structural Analysis

  • Circular Dichroism: The peptide exhibits 15% α-helical content in 10 mM phosphate buffer (pH 7.0), transitioning to random coil in 50% TFE .

  • Surface Plasmon Resonance: Binding affinity (Kd) to Tau 244–372 is 2.3 µM, indicating moderate interaction strength .

Recent Findings and Therapeutic Implications

Role in Pathological Seeding

Tau aggregates propagate via prion-like seeding. The 142–161 peptide reduces seeding efficiency by 50% in HEK293 Tau biosensor cells, likely by blocking template-dependent fibril growth .

Synergy with Small Molecules

Combining 142–161 with the aggregation inhibitor methylthioninium chloride enhances Tau solubility by 70% in transgenic mouse models, suggesting combinatorial therapeutic potential .

Limitations and Challenges

  • Low Blood-Brain Barrier Permeability: The peptide’s polar residues limit CNS penetration, necessitating nanoparticle encapsulation for in vivo delivery .

  • Proteolytic Degradation: Serum half-life is <30 minutes, requiring stabilized analogues for clinical translation .

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